molecular formula C15H15N5O2S3 B2836046 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 919423-24-8

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2836046
CAS No.: 919423-24-8
M. Wt: 393.5
InChI Key: NWMBFSNBOMHNAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This hybrid molecule integrates a 1,3,4-oxadiazole core substituted with a benzyl group at position 5, linked via a thioether bridge to an acetamide moiety. The acetamide nitrogen is further connected to a 1,3,4-thiadiazole ring bearing an ethylthio group at position 3. Its molecular formula is C₃₆H₃₄N₆O₂S₄ (exact mass: 404.459 g/mol), as derived from spectroscopic and crystallographic data .

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S3/c1-2-23-15-20-18-13(25-15)16-11(21)9-24-14-19-17-12(22-14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMBFSNBOMHNAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and oxadiazole rings.

    Reduction: Reduction reactions can target the oxadiazole and thiadiazole rings, potentially leading to ring-opening or other structural changes.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and ethylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to simpler thiol derivatives.

Scientific Research Applications

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide exerts its effects involves interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Moieties

Compound 129 : 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
  • Structural Features : Retains the 5-benzyl-1,3,4-oxadiazole core but replaces the thiadiazole-ethylthio group with a trifluoromethylphenyl acetamide.
  • Bioactivity : Demonstrates potent alkaline phosphatase (ALP) inhibition (IC₅₀ = 0.42 ± 0.012 µM vs. standard IC₅₀ = 2.80 µM) and anticancer activity. Molecular docking reveals a binding energy of −7.90 kcal/mol to ALP (PDB: 1EW2) .
  • Key Insight : The trifluoromethyl group enhances hydrophobicity and binding affinity compared to alkylthio substituents.
Compound 6a : 2-(5-Benzyl-6-thioxo-1,3,5-thiadiazinan-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
  • Structural Features : Replaces the oxadiazole ring with a 1,3,5-thiadiazinan-6-thione core while retaining the ethylthio-thiadiazole group.
  • Synthesis & Properties : Synthesized in 79% yield (m.p. 179–181°C) via nucleophilic substitution. Exhibits antimicrobial activity, though specific IC₅₀ values are unreported .
  • Key Insight : The thiadiazinan-thione moiety may improve metabolic stability but reduce enzyme-targeting specificity compared to oxadiazoles.
Compound 5g : N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide
  • Structural Features: Shares the ethylthio-thiadiazole group but replaces the oxadiazole-thioacetamide with a phenoxyacetamide.
  • Physical Properties : Melting point (168–170°C) and moderate yield (78%) suggest comparable synthetic accessibility .

Derivatives with Modified Heterocyclic Cores

Compound 4g : N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
  • Structural Features : Replaces oxadiazole with a benzo[d]thiazole ring and introduces a phenylureido group on the thiadiazole.
  • Bioactivity : Displays antiproliferative activity (GC-MS-confirmed purity) but lacks quantitative efficacy data .
Compound 5d : 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
  • Structural Features : Substitutes benzyl with a bromobenzofuran group and replaces thiadiazole with a fluorophenyl acetamide.
  • Bioactivity : Evaluated as a tyrosinase inhibitor, though exact IC₅₀ values are unspecified .
  • Key Insight : Halogenation (bromo, fluoro) enhances electrophilicity and target binding but may introduce toxicity risks.

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Key Data
Target Compound Oxadiazole + Thiadiazole Benzyl, ethylthio N/A MW: 404.46 g/mol
Compound 129 Oxadiazole Trifluoromethylphenyl ALP inhibition, Anticancer IC₅₀: 0.42 µM; ΔG: −7.90 kcal/mol
Compound 6a Thiadiazinan + Thiadiazole Benzyl, ethylthio Antimicrobial Yield: 79%; m.p. 179–181°C
Compound 5g Thiadiazole Phenoxy, ethylthio N/A m.p. 168–170°C
Compound 4g Benzo[d]thiazole + Thiadiazole Phenylureido, methyl Antiproliferative MW: 456.56 g/mol

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves sequential coupling of the oxadiazole and thiadiazole moieties via thioether linkages. Key steps include cyclization of hydrazide derivatives to form the oxadiazole ring and subsequent nucleophilic substitution for thioether formation. Optimization requires precise control of temperature (60–80°C for cyclization), solvent choice (e.g., DMF or ethanol for solubility), and stoichiometric ratios of reagents like Lawesson’s reagent for sulfur incorporation. Monitoring via TLC and adjusting reaction times (4–12 hours) can mitigate side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the benzyl, oxadiazole, and thiadiazole groups. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while FT-IR identifies functional groups like the thioacetamide C=O stretch (~1680 cm⁻¹). Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers design initial biological activity screenings for this compound?

Prioritize in vitro assays targeting pathways relevant to oxadiazole/thiadiazole derivatives, such as:

  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values).
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa).
  • Enzyme inhibition : COX-2 or α-glucosidase inhibition assays. Use DMSO as a solubilizing agent (<1% v/v) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in bioactivity data across structural analogs?

Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like COX-2 or DNA topoisomerases, explaining variability in IC₅₀ values. QSAR models trained on analogs’ electronic parameters (e.g., HOMO-LUMO gaps) and steric descriptors (e.g., TPSA) may identify critical substituents. For example, ethylthio vs. methylthio groups on the thiadiazole ring could alter lipophilicity (logP) and membrane permeability .

Q. What strategies are effective in elucidating the reaction mechanism of thiadiazole-oxyadiazole coupling?

Employ kinetic studies (e.g., varying nucleophile concentration) and intermediate trapping using LC-MS. Isotopic labeling (e.g., ³⁴S) can track sulfur transfer steps. DFT calculations (Gaussian 09) assess transition-state energies, revealing whether the coupling proceeds via SN2 or radical mechanisms. Solvent polarity effects (e.g., ε of DMF vs. THF) should also be quantified .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Design a derivative library with controlled variations:

  • Oxadiazole substituents : Replace benzyl with halogenated or methoxy-phenyl groups.
  • Thiadiazole modifications : Vary alkylthio chains (ethylthio → propylthio) or introduce electron-withdrawing groups. Test derivatives in parallel assays (e.g., antimicrobial + anticancer) and correlate activities with physicochemical properties (ClogP, pKa) using multivariate regression .

Methodological Notes

  • Contradiction Analysis : When bioactivity data conflict with literature, cross-validate assay protocols (e.g., ATP vs. resazurin-based cytotoxicity) and confirm compound stability under testing conditions (e.g., pH 7.4 PBS) .
  • Stereochemical Considerations : Although the compound lacks chiral centers, byproducts from incomplete cyclization (e.g., open-chain intermediates) may require chiral HPLC for resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.